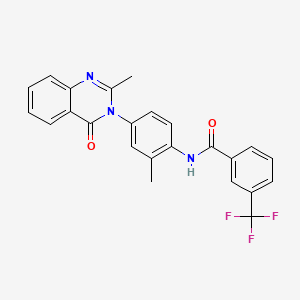![molecular formula C15H25BrN2O3S B2592027 (1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 375347-95-8](/img/structure/B2592027.png)
(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a bicyclic structure with a ketone functional group (heptan-2-one), a bromine atom (3-bromo), and a sulfonyl functional group attached to a methylpiperazine ring. The presence of multiple stereocenters indicates that this compound may exist as several stereoisomers .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic system and multiple functional groups. The 3D structure may be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone, bromine, and sulfonyl functional groups. These groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the bromine atom could impact the compound’s solubility and reactivity .Applications De Recherche Scientifique
Analytical Chemistry and Determination Methods
A study by Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the analytical applications of complex bicyclic compounds. This method involves liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection (HPLC-FD), highlighting the significance of such compounds in analytical methodologies Kline, Kusma, & Matuszewski, 1999.
Organic Synthesis and Reaction Mechanisms
Research by Kostryukov, Masterova, and others (2020) on the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane and its transformations illuminates the complex reaction mechanisms and organic synthesis applications of bicyclic compounds. Their work demonstrates the radical mechanism of addition and the formation of vinyl sulfone through 1,2-dehydrobromination, contributing to our understanding of organic reaction mechanisms Kostryukov & Masterova, 2020.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1,7-dimethyl-7-[(4-methylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O3S/c1-14-5-4-11(12(16)13(14)19)15(14,2)10-22(20,21)18-8-6-17(3)7-9-18/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUOSAUUKDXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)N3CCN(CC3)C)C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
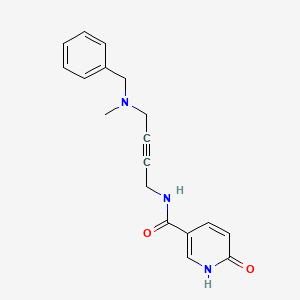
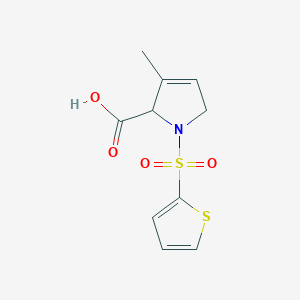


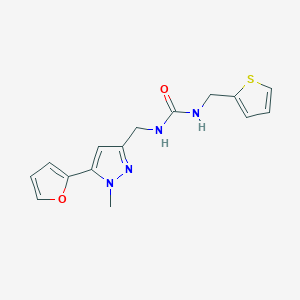
![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)
![1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2591959.png)
![1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2591960.png)
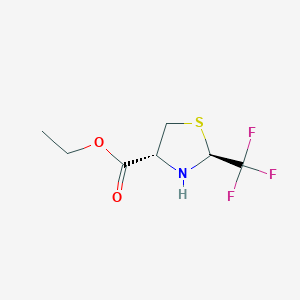
![2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2591962.png)
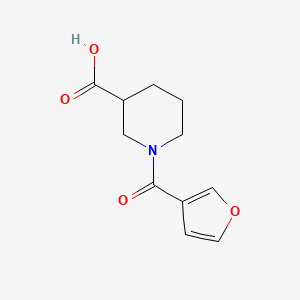
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)
![2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2591966.png)
